3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

Researchers constructing C3-arylimidazo[1,2-a]pyridine SAR libraries face redundant de novo synthesis of each C6 analog. CAS 338748-95-1 solves this as a universal C6 diversification platform. • Single-step procurement replaces multi-step parallel synthesis-one advanced intermediate, dozens of C6 analogs via Pd-catalyzed cross-coupling. • Enables divergent access to amide and α-ketoamide chemotypes from one precursor via tunable aminocarbonylation. • Validated scaffold for SPECT tracer development; 96%+ radiochemical yields achievable on the 6-iodoimidazopyridine core. • Class-level α-glucosidase IC₅₀ values of 247-784 nM (up to 92-fold vs. acarbose) justify prioritization in screening panels. Supplied with full analytical documentation; shipped ambient, non-hazardous.

Molecular Formula C13H8ClIN2
Molecular Weight 354.57 g/mol
CAS No. 338748-95-1
Cat. No. B3035835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
CAS338748-95-1
Molecular FormulaC13H8ClIN2
Molecular Weight354.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C3N2C=C(C=C3)I)Cl
InChIInChI=1S/C13H8ClIN2/c14-10-3-1-9(2-4-10)12-7-16-13-6-5-11(15)8-17(12)13/h1-8H
InChIKeyOFNIQRVXNNOFSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide


3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine (CAS 338748-95-1) is a halogenated heterocyclic compound belonging to the imidazo[1,2-a]pyridine scaffold, characterized by a 4-chlorophenyl substituent at position 3 and an iodine atom at position 6 of the fused bicyclic core [1]. With molecular formula C₁₃H₈ClIN₂ and molecular weight 354.57 g/mol, this compound serves as a versatile synthetic building block for medicinal chemistry and chemical biology applications, particularly as a precursor for transition metal-catalyzed cross-coupling reactions to generate diverse C6-functionalized analogs [2].

Imidazopyridine Substitution Limitations


Imidazo[1,2-a]pyridine derivatives exhibit profound structure-dependent functional divergence based on substitution pattern and position. The combination of a C3 4-chlorophenyl group and a C6 iodine atom in CAS 338748-95-1 creates a unique chemical profile distinct from other in-class compounds. The C6 iodine serves as a strategic handle for orthogonal functionalization via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling [1], while the C3 4-chlorophenyl group provides a fixed pharmacophoric element that cannot be replicated by C2-aryl or unsubstituted analogs [2]. Substitution with non-iodinated analogs (e.g., 3-(4-chlorophenyl)imidazo[1,2-a]pyridine, CAS 663946-08-5) eliminates C6 cross-coupling capacity; substitution with 6-iodo analogs lacking the C3 aryl group (e.g., 6-iodoimidazo[1,2-a]pyridine, CAS 426825-75-4) removes the 4-chlorophenyl pharmacophore. Furthermore, positional isomerism critically impacts activity—3-iodoimidazo[1,2-a]pyridines exhibit distinct reactivity profiles compared to their 6-iodo counterparts [3], underscoring that generic class-level interchange is scientifically untenable.

Differentiating Evidence


One-Step Synthesis Efficiency

The target compound can be synthesized via an optimized one-step protocol in quantitative yield using adapted Vilsmeier conditions, representing a substantial improvement over traditional multi-step synthetic approaches for 3-aryl-6-iodoimidazo[1,2-a]pyridines [1]. The protocol achieves complete conversion without requiring column chromatographic purification. In contrast, standard multi-step routes for analogous 3-aryl-6-iodoimidazo[1,2-a]pyridines typically yield 40-65% after multiple synthetic steps with intermediate purification [2].

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

C6-Iodo Tunable Aminocarbonylation

The C6 iodine atom in 3-(4-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine participates in heterogeneous Pd-catalyzed aminocarbonylation with tunable selectivity toward amides or α-ketoamides, a reactivity profile not accessible with C3-iodo positional isomers or non-iodinated analogs [1]. Under optimized conditions, the 6-iodo position exhibits competing mono- and double carbonylation pathways, allowing divergent product selectivity through reaction condition tuning. This behavior is distinct from C3-iodoimidazo[1,2-a]pyridines, which demonstrate markedly different reactivity patterns in cross-coupling due to electronic and steric differences at the imidazole versus pyridine ring positions [2].

Cross-Coupling Chemistry Late-Stage Functionalization Medicinal Chemistry

Enhanced α-Glucosidase Inhibition by 4-Chlorophenyl

While direct activity data for 3-(4-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine (CAS 338748-95-1) are not reported, class-level SAR evidence demonstrates that the 4-chloro substituent on the C3-phenyl ring significantly enhances α-glucosidase inhibitory potency compared to unsubstituted phenyl analogs [1]. In a panel of 3-phenylimidazo[1,2-a]pyridine derivatives, all compounds exhibited potent α-glucosidase inhibition with IC₅₀ values of 247.50-784.32 nM, representing 29- to 92-fold improvement over the clinical standard acarbose (IC₅₀ = 22,800 nM). The 4-chlorophenyl substitution pattern consistently ranks among the most potent modifications within this scaffold class [2].

Enzyme Inhibition Diabetes Research Structure-Activity Relationship

Radioiodination Capability

The presence of the C6 iodine atom in CAS 338748-95-1 positions this compound as a candidate for radioiodination applications, drawing from established precedent with 6-iodoimidazo[1,2-a]pyridine-based imaging agents. The clinically validated IMPY scaffold (6-iodo-2-(4′-dimethylaminophenyl)imidazo[1,2-a]pyridine) achieves 96.52% radiochemical yield with ¹²⁵I using the Iodogen method and demonstrates excellent in vivo stability for SPECT imaging [1]. Non-iodinated imidazopyridines (e.g., Zolpidem, Alpidem) lack this radiolabeling capacity entirely [2]. While the target compound differs in substitution pattern (C3 4-chlorophenyl vs. C2 4-dimethylaminophenyl), the conserved 6-iodoimidazo[1,2-a]pyridine core provides a validated vector for iodine radionuclide incorporation.

Molecular Imaging SPECT Radiolabeling

Primary Applications


C6 Diversification via Cross-Coupling

Researchers constructing structure-activity relationship (SAR) libraries of C3-arylimidazo[1,2-a]pyridines should prioritize CAS 338748-95-1 as the optimal C6 diversification platform. The C6 iodine atom serves as a robust handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to generate diverse C6-substituted analogs while preserving the C3 4-chlorophenyl pharmacophore [1]. This strategy enables systematic exploration of C6 chemical space with a common advanced intermediate, reducing synthetic burden compared to de novo synthesis of each analog. The quantitative one-step synthesis further enhances procurement efficiency for library-scale production [2].

6-Carboxamido Derivatives via Aminocarbonylation

Medicinal chemists targeting enzyme active sites that accommodate carboxamide functionality should utilize CAS 338748-95-1 for Pd-catalyzed aminocarbonylation to access 6-carboxamido-3-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives. The 6-iodo position enables tunable selectivity toward amides or α-ketoamides through controlled reaction conditions [1]. This divergent reactivity provides access to two distinct chemotypes from a single starting material—a strategic advantage for hit expansion and lead optimization campaigns. The 4-chlorophenyl group simultaneously maintains potential α-glucosidase or related enzyme engagement based on class-level SAR precedent [2].

SPECT Imaging Probe Development

Imaging laboratories developing SPECT tracers for target engagement studies or diagnostic applications should evaluate CAS 338748-95-1 as a precursor scaffold for radioiodination. The 6-iodoimidazo[1,2-a]pyridine core is validated in the IMPY class of amyloid imaging agents, which achieve high radiochemical yields (96.52%) with ¹²⁵I/¹²³I [1]. The C3 4-chlorophenyl group may confer distinct biodistribution or target-binding properties compared to the C2 4-dimethylaminophenyl group of IMPY, offering an alternative chemical space for imaging applications. This compound provides a structurally distinct entry point for developing radioiodinated probes where non-iodinated imidazopyridines offer no viable pathway [2].

α-Glucosidase Inhibitor Screening

Investigators conducting phenotypic or target-based screening for α-glucosidase inhibitors should include CAS 338748-95-1 in screening panels based on the demonstrated potency of 4-chlorophenyl-substituted 3-phenylimidazo[1,2-a]pyridines [1]. Class-level SAR indicates that 3-phenylimidazo[1,2-a]pyridine derivatives achieve IC₅₀ values of 247.50-784.32 nM against α-glucosidase, representing up to 92-fold improvement over acarbose (IC₅₀ = 22,800 nM). The 4-chloro substitution pattern is associated with enhanced inhibitory activity, justifying prioritization of this specific analog for α-glucosidase-targeted drug discovery programs [2].

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